molecular formula C24H24N6O2S B2600179 N-(2-(6-((2-oxo-2-(phenethylamino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide CAS No. 893992-22-8

N-(2-(6-((2-oxo-2-(phenethylamino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide

Cat. No.: B2600179
CAS No.: 893992-22-8
M. Wt: 460.56
InChI Key: BKDHRYOMAKWXSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(6-((2-oxo-2-(phenethylamino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C24H24N6O2S and its molecular weight is 460.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-(2-(6-((2-oxo-2-(phenethylamino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide, with CAS Number 893992-22-8, is a complex organic compound that has garnered attention due to its potential biological activities. This article explores the compound's structure, synthesis, and biological activity, supported by relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C24H24N6O2SC_{24}H_{24}N_{6}O_{2}S, and it has a molecular weight of 460.6 g/mol. The structure features a benzamide moiety linked to a triazolopyridazine group through a thioether connection. This unique configuration contributes to its biological activity.

PropertyValue
CAS Number893992-22-8
Molecular FormulaC24H24N6O2S
Molecular Weight460.6 g/mol
DensityNot Available
Boiling PointNot Available
Melting PointNot Available

Synthesis

The synthesis of this compound typically involves multiple steps starting from commercially available precursors. The process includes the formation of the triazolo-pyridazine intermediate followed by the introduction of the thioether linkage and subsequent coupling with the benzamide moiety.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. Mannich bases, a class of compounds related to this structure, have demonstrated cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain Mannich bases can inhibit cell proliferation in prostate cancer cells with IC50 values ranging from 8.2 to 32.1 μM .

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within cancer cells. The phenethylamino group is thought to enhance binding affinity to various receptors or enzymes involved in tumor growth and metastasis . Additionally, the thioether linkage may contribute to the compound's stability and bioavailability.

Case Studies

A notable study explored the effects of similar triazolo-pyridazine derivatives on cancer cell lines. The findings suggested that these compounds could induce apoptosis in cancer cells through modulation of apoptotic pathways and inhibition of key survival signals . Another investigation highlighted their potential as anti-inflammatory agents, which could further support their use in cancer therapy by reducing tumor-associated inflammation .

Comparative Analysis

To better understand the biological activity of this compound compared to similar compounds, a table summarizing key findings is presented below.

Compound NameBiological ActivityReference
N-(6-((2-oxo-2-(phenethylamino)ethyl)thio)pyridazin-3-yl)Anticancer (PC-3 cells), anti-inflammatory
N-(6-(phenylthio)pyridazinyl derivativeCytotoxicity against various cancer cell lines
Mannich basesBroad spectrum: anticancer, antibacterial

Properties

IUPAC Name

N-[2-[6-[2-oxo-2-(2-phenylethylamino)ethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N6O2S/c31-22(25-15-13-18-7-3-1-4-8-18)17-33-23-12-11-20-27-28-21(30(20)29-23)14-16-26-24(32)19-9-5-2-6-10-19/h1-12H,13-17H2,(H,25,31)(H,26,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKDHRYOMAKWXSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CSC2=NN3C(=NN=C3CCNC(=O)C4=CC=CC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.